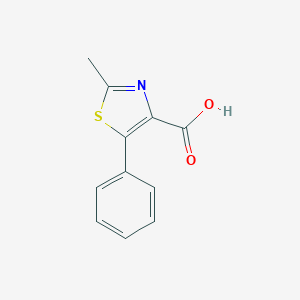

2-Methyl-5-phenylthiazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-phenyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-12-9(11(13)14)10(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPHMHDVSPSLME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359133 | |

| Record name | 2-methyl-5-phenyl-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13743-09-4 | |

| Record name | 2-methyl-5-phenyl-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-phenylthiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-phenylthiazole-4-carboxylic acid (C₁₁H₉NO₂S) is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active molecules. This technical guide provides a summary of its key physicochemical properties, detailed experimental protocols for their determination, and an overview of the biological context of related thiazole derivatives. Due to the limited availability of direct experimental data for this specific compound, this guide combines known information with established methodologies for its characterization. The molecular weight of this compound is 219.26 g/mol , and its CAS number is 13743-09-4.[1]

Physicochemical Properties

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that where experimental data is unavailable, values are based on computational predictions or data from analogous compounds and should be confirmed by experimental analysis.

| Property | Value | Source/Method |

| Molecular Weight | 219.26 g/mol | |

| Molecular Formula | C₁₁H₉NO₂S | |

| CAS Number | 13743-09-4 | |

| Melting Point | Not available (solid at room temperature) | To be determined experimentally |

| Boiling Point | Not available | To be determined experimentally |

| pKa | Not available | To be determined experimentally |

| Aqueous Solubility | Not available | To be determined experimentally |

| LogP (Octanol-Water Partition Coefficient) | Not available | To be determined experimentally |

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline organic compound is a critical indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it indicates the pH at which the compound is 50% ionized.

Methodology: Potentiometric Titration

-

Solution Preparation: A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility. The concentration should be in the range of 1-10 mM.

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base, such as 0.1 M sodium hydroxide, is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized.[2][3]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and distribution.

Methodology: Shake-Flask Method

-

Equilibrium Saturation: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

Incubation: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

-

Phase Separation: After incubation, the suspension is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: The solubility is reported in units such as mg/mL or mol/L.[4][5][6]

Biological Context and Signaling Pathway

While specific biological activities of this compound are not extensively documented, derivatives of the closely related 2-phenylthiazole scaffold have shown significant promise as antifungal agents. These compounds often exert their effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[7]

CYP51 Inhibition Pathway

CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane, resulting in fungal cell death.[8][9]

The following diagram illustrates the simplified workflow of a CYP51 inhibition assay.

Caption: Workflow for determining the IC50 of a test compound against CYP51.

The diagram below illustrates the mechanism of action of CYP51 inhibitors.

Caption: Mechanism of CYP51 inhibition leading to fungal cell membrane disruption.

Conclusion

This compound is a compound with potential applications in pharmaceutical research, particularly as a scaffold for the development of novel therapeutic agents. While comprehensive experimental data on its physicochemical properties are currently limited, this guide provides the necessary framework for its characterization through established experimental protocols. Further investigation into its biological activities, potentially as an inhibitor of enzymes like CYP51, is warranted based on the activity of structurally related compounds. The methodologies and background information presented here serve as a valuable resource for researchers and scientists engaged in the study and application of this and similar thiazole derivatives.

References

- 1. This compound [myskinrecipes.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. enamine.net [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-5-phenylthiazole-4-carboxylic acid CAS number and structure

An In-depth Technical Guide to 2-Methyl-5-phenylthiazole-4-carboxylic Acid

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthetic utility, and relevance in medicinal chemistry and drug development.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a core thiazole ring substituted with methyl, phenyl, and carboxylic acid groups.

-

SMILES : CC1=NC(C(O)=O)=C(S1)C1=CC=CC=C1[2]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below.

| Property | Value | Source |

| CAS Number | 13743-09-4 | [1][2] |

| Molecular Weight | 219.26 g/mol | [1][2] |

| Molecular Formula | C₁₁H₉NO₂S | [1][2] |

| MDL Number | MFCD04178838 | [1][2] |

| Purity | Typically ≥95% | [1] |

| Storage | Room temperature, sealed in dry conditions | [1][2] |

Applications in Research and Development

This compound serves as a valuable building block and intermediate in medicinal and agrochemical research.[1] The thiazole nucleus is a key structural motif in numerous biologically active compounds.[3]

Key applications include:

-

Pharmaceutical Synthesis : It is primarily used as an intermediate in the synthesis of novel pharmaceuticals.[1] The thiazole scaffold is present in drugs with antimicrobial and anti-inflammatory properties.[1]

-

Medicinal Chemistry : The carboxylic acid group allows for straightforward derivatization, such as the formation of amides and esters.[1] This makes it a versatile starting material for creating libraries of compounds for biological screening against various therapeutic targets, including enzyme inhibition.[1]

-

Agrochemical Research : Its stable heterocyclic structure is utilized in the development of new pesticides.[1]

The broader class of phenylthiazole derivatives has been investigated for a range of biological activities, highlighting the potential of scaffolds derived from this core structure. These activities include:

-

Anticancer Agents : Phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated for cytotoxic activity against human cancer cell lines.[4]

-

Antifungal Agents : Novel 2-phenylthiazole derivatives have been designed as inhibitors of CYP51, a crucial enzyme in fungi.[3]

-

Xanthine Oxidase Inhibitors : Substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been explored as potential treatments for gout and hyperuricemia by inhibiting xanthine oxidase.[5]

Experimental Protocols and Methodologies

While specific synthesis protocols for this compound are not detailed in the provided results, general methodologies for the derivatization of similar thiazole carboxylic acids are well-established. These protocols are crucial for researchers using this compound as a starting material.

General Protocol for Amide/Ester Synthesis (Derivatization)

The carboxylic acid functional group can be activated and subsequently reacted with a nucleophile (amine or alcohol) to form an amide or ester library for structure-activity relationship (SAR) studies.

-

Activation of the Carboxylic Acid : The carboxylic acid is converted to a more reactive intermediate. A common method is the formation of an acyl chloride.

-

Procedure : this compound is refluxed with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂).[6][7]

-

Work-up : After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. The resulting acyl chloride is often used directly in the next step without further purification.[6][7]

-

-

Nucleophilic Acyl Substitution : The activated acyl chloride is reacted with a desired amine or alcohol in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

-

Procedure : The amine or alcohol is dissolved in an appropriate aprotic solvent, and the freshly prepared acyl chloride is added, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Work-up : The reaction mixture is typically washed with aqueous solutions to remove the base and any unreacted starting materials, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude product, which can be purified by recrystallization or column chromatography.

-

Visualizations

The following diagrams illustrate the logical workflows and mechanisms relevant to the application of this compound in drug discovery.

Caption: Workflow for creating a derivative library for drug discovery.

Caption: Mechanism of action for thiazole derivatives as enzyme inhibitors.

References

- 1. This compound [myskinrecipes.com]

- 2. 13743-09-4|this compound|BLD Pharm [bldpharm.com]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 2-Methyl-5-phenylthiazole-4-carboxylic Acid Derivatives: A Technical Guide

For Immediate Release

This technical whitepaper serves as an in-depth guide for researchers, scientists, and drug development professionals on the burgeoning biological activities of 2-Methyl-5-phenylthiazole-4-carboxylic acid and its closely related derivatives. The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous compounds with diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] This document collates quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to provide a comprehensive resource for advancing research and development in this promising area.

Overview of Biological Activities

Derivatives of the this compound scaffold and its analogs have demonstrated significant potential across several therapeutic areas. Notably, these compounds exhibit potent anticancer activity by targeting key cellular pathways, act as specific enzyme inhibitors for conditions like gout, and show promise in combating microbial infections and metabolic disorders. The versatility of the thiazole ring allows for extensive structural modifications, enabling the fine-tuning of activity and drug-like properties.[2][4]

Anticancer Activity

A significant body of research highlights the antiproliferative effects of phenylthiazole carboxylic acid derivatives against various human cancer cell lines. These compounds exert their effects through mechanisms that include the disruption of microRNA biosynthesis and the inhibition of key signaling pathways involved in cell growth and migration.

One notable derivative, CIB-L43 , a 2-phenylthiazole-5-carboxylic acid derivative, has shown potent nanomolar inhibitory activity against hepatocellular carcinoma (HCC).[5] It functions by disrupting the critical interaction between Transactivation response (TAR) RNA-binding protein 2 (TRBP) and Dicer, which in turn suppresses the biosynthesis of oncogenic miR-21.[5] This leads to the upregulation of tumor suppressors PTEN and Smad7 and subsequent inhibition of the AKT and TGF-β signaling pathways.[5] Other related derivatives have also shown significant cytotoxicity against breast, colon, and leukemia cancer cell lines.[6][7]

Table 1: Anticancer Activity of Phenylthiazole Carboxylic Acid Derivatives

| Compound ID/Description | Target Cell Line(s) | Activity Metric | Value | Reference |

| CIB-L43 (2-phenylthiazole-5-carboxylic acid derivative) | Hepatocellular Carcinoma (HCC) | EC50 (Inhibitory Activity) | 0.66 nM | [5] |

| TRBP Binding Affinity | KD | 4.78 nM | [5] | |

| TRBP-Dicer Interaction | IC50 | 2.34 µM | [5] | |

| Compound 6d (2-amino-thiazole-5-carboxylic acid phenylamide derivative) | K563 (Leukemia) | IC50 | Comparable to Dasatinib | [6] |

| MCF-7 (Breast) | IC50 | 20.2 µM | [6] | |

| HT-29 (Colon) | IC50 | 21.6 µM | [6] | |

| 3-fluoro analog (2-phenylthiazole-4-carboxamide derivative) | T47D, Caco-2, HT-29 | IC50 | < 10 µg/mL | [7] |

| Compound 8c (2-(2-chlorophenyl)-4-trifluoromethyl thiazole-5-carboxamide) | A-549 (Lung) | % Inhibition (at 5 µg/mL) | 48% | [8] |

| Compound 6a (naphthalene-azine-thiazole hybrid) | OVCAR-4 (Ovarian) | IC50 | 1.569 ± 0.06 µM | [9] |

Enzyme Inhibitory Activity

Derivatives of this scaffold have been successfully designed as potent inhibitors of clinically relevant enzymes. Substituted 2-benzamido-4-methylthiazole-5-carboxylic acids, which are close structural analogs, have been identified as powerful inhibitors of xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout.[10] These compounds demonstrate mixed-type inhibition and have shown significant reduction of serum uric acid levels in vivo.[10] Furthermore, other 2-phenylthiazole derivatives have been developed as inhibitors of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis, highlighting their potential as antifungal agents.[11][12]

Table 2: Enzyme Inhibitory Activity of Phenylthiazole Carboxylic Acid Derivatives

| Compound ID/Description | Target Enzyme | Activity Metric | Value | Reference |

| Compound 5b (2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid) | Xanthine Oxidase (XO) | IC50 | 0.57 µM | [10] |

| In vivo Uric Acid Inhibition | % Inhibition | 62% | [10] | |

| Compound 5c (2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid) | Xanthine Oxidase (XO) | IC50 | 0.91 µM | [10] |

| In vivo Uric Acid Inhibition | % Inhibition | 53% | [10] | |

| Compound B9 (2-phenylthiazole derivative) | Fungal CYP51 | MIC (vs. C. albicans) | 1-16 µg/mL | [11] |

| Compound 6a (naphthalene-azine-thiazole hybrid) | PI3Kα | IC50 | 0.225 ± 0.01 µM | [9] |

Antimicrobial and Anti-inflammatory Activities

The 2-Methyl-5-phenylthiazole core is a valuable building block for developing agents with antimicrobial and anti-inflammatory properties.[13] Studies on various derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial and fungal strains.[14][15] For instance, certain polysubstituted pyrrolidine-thiazole carboxylates showed promising activity against M. tuberculosis with MIC values as low as 0.98 µg/mL.[15]

In the context of metabolic diseases, a novel derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has been shown to ameliorate insulin sensitivity and hyperlipidemia in diabetic rat models.[16] Its mechanism involves the modulation of inflammatory and oxidative stress markers, indicating a dual therapeutic benefit.[16]

Table 3: Antimicrobial and Metabolic Activity of Phenylthiazole Carboxylic Acid Derivatives

| Compound ID/Description | Target/Organism | Activity Metric | Value | Reference |

| Polysubstituted pyrrolidine-thiazole carboxylate derivative | M. tuberculosis H37Rv | MIC | 0.98-1.96 µg/mL | [15] |

| Hydrazinecarboximidamide derivative 5 | Methicillin-resistant S. aureus (MRSA) | MIC | 1.3–2.6 μg/mL | [14] |

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | STZ-induced diabetic rats | Effect | Reverses increased glucose, insulin, and lipids | [16] |

| Effect | Attenuates oxidative stress markers (increases GSH, CAT, SOD) | [16] |

Experimental Protocols

The following sections provide an overview of the methodologies used to evaluate the biological activities of this compound derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, K563, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[6][17]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The thiazole derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[6]

Xanthine Oxidase (XO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.

-

Reagents: Prepare a solution of xanthine oxidase in phosphate buffer, a substrate solution of xanthine, and the test compound solutions at various concentrations.

-

Assay Procedure: In a 96-well UV plate, add the phosphate buffer, the test compound solution, and the xanthine oxidase enzyme solution. The mixture is pre-incubated for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Reaction Initiation: The enzymatic reaction is initiated by adding the xanthine substrate.

-

Measurement: The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm over time using a UV-Vis spectrophotometer.

-

Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to that of a control (without the inhibitor). The IC50 value is calculated from the dose-response curve.[10]

Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation: Bacterial or fungal strains are grown in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized microorganism suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14][15]

Visualized Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes relevant to the study of these thiazole derivatives.

Caption: Anticancer signaling pathway of a 2-phenylthiazole derivative.

Caption: General workflow for drug discovery of thiazole derivatives.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. This compound [myskinrecipes.com]

- 14. Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of 2-Methyl-5-phenylthiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Methyl-5-phenylthiazole-4-carboxylic acid, a compound of interest in pharmaceutical and medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Additionally, it outlines generalized experimental protocols for the synthesis and spectroscopic analysis of thiazole-containing carboxylic acids, offering a foundational methodology for researchers in the field.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.6 - 7.4 | Multiplet | 5H | Phenyl protons (-C₆H₅) |

| ~2.8 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 165 | Carboxylic acid carbon (-COOH) |

| ~165 - 160 | Thiazole C2 (attached to -CH₃) |

| ~150 - 145 | Thiazole C5 (attached to phenyl) |

| ~140 - 135 | Thiazole C4 (attached to -COOH) |

| ~135 - 130 | Phenyl C1 (ipso-carbon) |

| ~130 - 128 | Phenyl C2, C6 (ortho-carbons) |

| ~129 - 127 | Phenyl C3, C5 (meta-carbons) |

| ~128 - 126 | Phenyl C4 (para-carbon) |

| ~20 - 15 | Methyl carbon (-CH₃) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic rings) |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

| ~760, ~700 | Strong | C-H bend (Aromatic out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 219 | [M]⁺ (Molecular ion) |

| 202 | [M - OH]⁺ |

| 174 | [M - COOH]⁺ |

| 115 | [C₆H₅CS]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives.[1][2][3][4][5] This approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, a suitable α-halo-β-ketoester would react with thioacetamide.

Materials:

-

Ethyl 2-chloro-3-oxobutanoate (or a similar α-halo-β-ketoester)

-

Thioacetamide

-

Ethanol (or another suitable solvent)

-

Sodium hydroxide or sodium ethoxide (for saponification)

-

Hydrochloric acid (for acidification)

Procedure:

-

Cyclization: Dissolve equimolar amounts of the α-halo-β-ketoester and thioacetamide in ethanol. Heat the mixture under reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Saponification: After completion of the cyclization, add a solution of sodium hydroxide or sodium ethoxide to the reaction mixture and continue to heat under reflux to hydrolyze the ester to the corresponding carboxylate salt.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to precipitate the carboxylic acid product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [6][7][8][9][10]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard pulse sequence. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy [11][12][13][14][15]

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS) [16][17][18][19][20]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.

-

Analysis: Analyze the ions based on their mass-to-charge (m/z) ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a synthesized organic compound using various spectroscopic techniques.

Caption: Logical workflow for compound synthesis and structural analysis.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. benchchem.com [benchchem.com]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. How NMR Works | NMR 101 | Spectroscopy | Bruker | Bruker [bruker.com]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. microbenotes.com [microbenotes.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 15. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]

- 16. What Is the Principle of Mass Spectrometry and How Should Beginners Conduct Mass Spectrometric Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 17. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 18. microbenotes.com [microbenotes.com]

- 19. premierbiosoft.com [premierbiosoft.com]

- 20. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-Methyl-5-phenylthiazole-4-carboxylic Acid: An In-depth Technical Guide

Introduction

2-Methyl-5-phenylthiazole-4-carboxylic acid is a heterocyclic compound belonging to the thiazole class of molecules. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available research, its structural analogs have demonstrated significant biological activities across various therapeutic areas. This guide consolidates the existing research on these closely related compounds to illuminate the potential therapeutic targets of this compound. The primary areas of interest for this molecular scaffold include xanthine oxidase inhibition, anticancer activity, antifungal applications, and metallo-β-lactamase inhibition. This document is intended for researchers, scientists, and drug development professionals.

Xanthine Oxidase Inhibition: A Target for Hyperuricemia and Gout

The enzyme xanthine oxidase (XO) is a critical player in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid leads to hyperuricemia, a condition that can result in gout.[1] Several studies have identified derivatives of 2-phenylthiazole-4-carboxylic acid as potent inhibitors of xanthine oxidase, suggesting that this compound could also target this enzyme.

Quantitative Data for Xanthine Oxidase Inhibitors

| Compound Name | Scaffold | IC50 Value | Reference |

| Compound 8 | 2-phenylthiazole-4-carboxylic acid | 48.6 nM | [2] |

| Compound 30 | 2-phenylthiazole-4-carboxylic acid derivative | 48.6 nM | [3] |

| Compound 5b | 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid | 0.57 µM | [4][5] |

| Compound 5c | 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid | 0.91 µM | [4][5] |

| Compound 100 | 2-(4-bromophenyl)-4-phenylthiazole derivative | 0.100 ± 0.08 μM | [1] |

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

A common method to determine the inhibitory activity of a compound against xanthine oxidase is a spectrophotometric assay.

-

Reagents and Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine (substrate)

-

Phosphate buffer (pH 7.5)

-

Test compound (e.g., this compound analog) dissolved in DMSO

-

Allopurinol (positive control)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing phosphate buffer, xanthine, and the test compound at various concentrations.

-

Initiate the reaction by adding xanthine oxidase to the mixture.

-

Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated using the formula: (1 - (rate of reaction with inhibitor / rate of reaction without inhibitor)) * 100.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

-

Signaling Pathway: Uric Acid Production

Anticancer Activity: Targeting Proliferation and Survival Pathways

The thiazole scaffold is present in several approved anticancer drugs, and derivatives of 2-phenylthiazole-4-carboxylic acid have shown promising cytotoxic activity against various cancer cell lines.[7] Potential mechanisms of action include the inhibition of key signaling molecules involved in cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity

| Compound Name | Scaffold | Cell Line | IC50 Value | Target | Reference |

| 3-fluoro analog | 2-phenylthiazole-4-carboxamide | T47D, Caco-2, HT-29 | < 10 µg/mL | - | [7] |

| CIB-L43 | 2-phenylthiazole-5-carboxylic acid derivative | Hepatocellular Carcinoma | EC50 = 0.66 nM | TRBP | [8] |

| Compound 6a | Naphthalene-azine-thiazole hybrid | OVCAR-4 (ovarian cancer) | 1.569 ± 0.06 μM | PI3Kα | [9] |

| Compound 5b | 2-amino-4-phenylthiazole derivative | HT29 (colon cancer) | 2.01 µM | - | [10] |

| Compound 1, 3d | 4-methylthiazole-5-carboxylic acid derivatives | MDA-MB-231 (breast cancer) | Good activity | MUC1 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

-

Reagents and Materials:

-

Cancer cell line (e.g., HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value is determined from the dose-response curve.

-

Signaling Pathway: PI3K/AKT/mTOR Pathway Inhibition

Antifungal Activity: Targeting Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, and its synthesis is a common target for antifungal drugs. Lanosterol 14α-demethylase (CYP51) is a key enzyme in the ergosterol biosynthesis pathway.[12] Derivatives of 2-phenylthiazole have been investigated as inhibitors of CYP51, indicating a potential antifungal application for this compound.[12][13]

Quantitative Data for Antifungal Activity

| Compound Name | Scaffold | Target Organism | MIC Value | Target | Reference |

| SZ-C14 | Phenylthiazole | C. albicans | 1–16 µg/mL | CYP51 | [12] |

| Compound 2d | 4-(4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine | C. albicans | IC50: 4.75 µM (24h) | CYP51 | [14] |

| Compound 2e | 4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine | C. albicans | IC50: 2.37 µM (24h) | CYP51 | [14] |

| Compound 12b | Extended azole derivative | C. albicans | IC50: 0.20 µM | CaCYP51 | [15] |

Experimental Protocol: Fungal Ergosterol Content Assay

This assay quantifies the amount of ergosterol in fungal cells to determine the inhibitory effect of a compound on its synthesis.

-

Reagents and Materials:

-

Fungal strain (e.g., Candida albicans)

-

Sabouraud Dextrose Broth

-

Test compound

-

Saponification solution (alcoholic KOH)

-

n-heptane

-

Spectrophotometer

-

-

Procedure:

-

Grow the fungal culture in the presence of the test compound at its MIC50 concentration for a specified time (e.g., 24 and 48 hours).

-

Harvest and wash the fungal cells.

-

Extract the total sterols by saponifying the cells with alcoholic KOH followed by extraction with n-heptane.

-

Scan the absorbance of the sterol extract between 230 and 300 nm.

-

The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve.

-

The percentage of ergosterol inhibition is calculated based on the absorbance values at specific wavelengths, comparing the treated sample to an untreated control.[14]

-

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Metallo-β-lactamase Inhibition: Combating Antibiotic Resistance

Metallo-β-lactamases (MBLs) are enzymes produced by bacteria that can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, contributing significantly to antibiotic resistance.[16][17] The discovery of inhibitors for these enzymes is a crucial area of research. Substituted 4,5-dihydrothiazole-4-carboxylic acids and 2-aminothiazole-4-carboxylic acids have been identified as novel MBL inhibitors.[16][18][19]

Quantitative Data for Metallo-β-lactamase Inhibition

| Compound Name | Scaffold | Target Enzyme | IC50 Value | Reference |

| Unnamed compound | 2-substituted 4,5-dihydrothiazole-4-carboxylic acid | IMP-1 | 34.7 µM | [19] |

| AtCs (various) | 2-aminothiazole-4-carboxylic acids | B1, B2, and B3 MBLs | Potent activity | [18] |

Experimental Protocol: Metallo-β-lactamase Inhibition Assay

-

Reagents and Materials:

-

Purified MBL enzyme (e.g., NDM-1)

-

Substrate (e.g., a carbapenem antibiotic like meropenem)

-

Assay buffer (e.g., HEPES buffer with ZnSO4)

-

Test compound

-

Spectrophotometer

-

-

Procedure:

-

The activity of the MBL is monitored by measuring the hydrolysis of the β-lactam substrate, which results in a change in absorbance at a specific wavelength.

-

The reaction is initiated by adding the MBL enzyme to a solution containing the substrate and the test compound at various concentrations.

-

The rate of hydrolysis is determined by monitoring the change in absorbance over time.

-

The IC50 value is calculated by determining the concentration of the inhibitor required to reduce the enzyme activity by 50%.[18]

-

Logical Relationship: Overcoming Antibiotic Resistance

While direct research on this compound is limited, the extensive studies on its close structural analogs provide compelling evidence for its potential as a versatile therapeutic scaffold. The primary and most promising therapeutic targets identified are xanthine oxidase for the treatment of gout and hyperuricemia, various components of cancer cell signaling pathways, fungal CYP51 for the development of new antifungal agents, and bacterial metallo-β-lactamases to combat antibiotic resistance. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future research endeavors.

References

- 1. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 11. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]

- 18. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Rise of a Novel Scaffold: A Technical Guide to 2-Phenylthiazole-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is a perpetual endeavor in medicinal chemistry. In recent years, the 2-phenylthiazole-4-carboxylic acid core has emerged as a privileged structure, demonstrating remarkable versatility and potent activity across a range of biological targets. This technical guide provides an in-depth exploration of the discovery and development of this scaffold, focusing on its application in oncology, gout therapy, and mycology. This document details the synthetic methodologies, summarizes key quantitative data, and illustrates the intricate signaling pathways modulated by these promising compounds.

Data Presentation: A Comparative Analysis of Biological Activity

The 2-phenylthiazole-4-carboxylic acid scaffold and its derivatives have been extensively evaluated for their inhibitory potential against various biological targets. The following tables summarize the key quantitative data from these studies, offering a comparative overview of their efficacy.

Table 1: Anticancer Activity of 2-Phenylthiazole-4-Carboxamide Derivatives

Derivatives of 2-phenylthiazole-4-carboxylic acid, particularly the carboxamides, have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values presented below highlight the structure-activity relationships (SAR) within this class of compounds.[1][2][3]

| Compound ID | Substitution on Phenyl Ring | Target Cell Line | IC50 (µM) | Reference |

| Series 1 | 3-Fluoro | T47D (Breast) | <10 µg/mL | [1] |

| 3-Fluoro | Caco-2 (Colorectal) | <10 µg/mL | [1] | |

| 3-Fluoro | HT-29 (Colon) | <10 µg/mL | [1] | |

| 4-Methoxy | Caco-2 (Colorectal) | Improved Activity | [1] | |

| 2-Methoxy | HT-29 (Colon) | Maintained Activity | [1] | |

| 2-Methoxy | T47D (Breast) | Maintained Activity | [1] | |

| Series 2 | 4-Nitro (4c) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [3] |

| 3-Chloro (4d) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [3] | |

| Series 3 | Unspecified | COLO205 (Colon) | 30.79 | [4] |

| Unspecified | B16F1 (Melanoma) | 74.15 | [4] |

Table 2: Xanthine Oxidase Inhibitory Activity

As a novel scaffold for xanthine oxidase inhibitors, 2-phenylthiazole-4-carboxylic acid derivatives have shown potent enzymatic inhibition, presenting a promising therapeutic avenue for hyperuricemia and gout.[5]

| Compound ID | Modifications | IC50 (nM) | Reference |

| Compound 8 | 2-phenylthiazole-4-carboxylic acid | 48.6 | [5] |

Table 3: Antifungal Activity (CYP51 Inhibition)

The 2-phenylthiazole scaffold has been successfully incorporated into inhibitors of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. The minimum inhibitory concentration (MIC) values demonstrate their efficacy against various fungal pathogens.[6][7][8]

| Compound ID | Target Fungal Strain | MIC (µg/mL) | Reference |

| SZ-C14 (Lead) | Candida albicans | 1–16 | [6] |

| Compound B9 | Candida albicans | Potent Activity | [6] |

| Compound B9 | Azole-Resistant Fungi | 2-8 (MIC80) | [6] |

| Compound 2e | Candida parapsilosis | 1.23 (MIC50) | [7] |

| Compound 16 | Candida albicans | 1 | [8] |

| Compound 17 | Candida albicans | 1 | [8] |

| Compound 16 | Candida auris | 1-2 | [8] |

| Compound 17 | Candida auris | 1-2 | [8] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing scientific research. This section provides a comprehensive overview of the key methodologies employed in the synthesis and biological evaluation of 2-phenylthiazole-4-carboxylic acid derivatives.

Synthesis of 2-Phenylthiazole-4-Carboxylic Acid Derivatives

The synthesis of the 2-phenylthiazole-4-carboxylic acid scaffold is often achieved through the Hantzsch thiazole synthesis.[9] A general procedure is outlined below:

Step 1: Synthesis of Ethyl 2-phenylthiazole-4-carboxylate

-

To a solution of thiobenzamide (1 equivalent) in a suitable solvent such as ethanol, add ethyl bromopyruvate (1.1 equivalents).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 2-phenylthiazole-4-carboxylate.

Step 2: Hydrolysis to 2-Phenylthiazole-4-carboxylic acid

-

Dissolve the ethyl 2-phenylthiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide.

-

Stir the reaction mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a 1 M aqueous solution of hydrochloric acid to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with water, and dry to yield 2-phenylthiazole-4-carboxylic acid.

Step 3: Amide Coupling for Carboxamide Derivatives

-

To a solution of 2-phenylthiazole-4-carboxylic acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and an activator such as hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Add the desired amine (1.1 equivalents) and a base like triethylamine (2 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12][13]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2-phenylthiazole-4-carboxamide derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Xanthine Oxidase Inhibition Assay

This assay measures the inhibition of xanthine oxidase activity by monitoring the formation of uric acid from xanthine.[14][15][16][17]

-

Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer (pH 7.5), 25 µL of the test compound solution (at various concentrations), and 25 µL of xanthine oxidase solution.

-

Pre-incubation: Pre-incubate the mixture at 25°C for 15 minutes.[14]

-

Reaction Initiation: Initiate the reaction by adding 50 µL of xanthine solution.[15]

-

Absorbance Measurement: Immediately measure the increase in absorbance at 295 nm for 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of uric acid formation and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.

In Vitro CYP51 Inhibition Assay

The inhibitory effect on fungal CYP51 can be determined using a whole-cell or a reconstituted enzyme assay. A common method involves quantifying the inhibition of ergosterol biosynthesis.[6]

-

Fungal Culture: Grow the fungal strain in a suitable broth medium.

-

Compound Treatment: Add various concentrations of the 2-phenylthiazole derivatives to the fungal cultures.

-

Sterol Extraction: After an incubation period, harvest the fungal cells and extract the non-saponifiable lipids.

-

Sterol Analysis: Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: Quantify the reduction in ergosterol levels and the accumulation of the substrate lanosterol to determine the inhibitory activity of the compounds.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visual representations are crucial for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow.

References

- 1. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of bisphenylthiazoles as a promising class for combating multidrug-resistant fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchhub.com [researchhub.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 16. mdpi.com [mdpi.com]

- 17. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

The Hantzsch Thiazole Synthesis: An In-Depth Technical Guide for Researchers and Drug Development Professionals

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, remains a highly relevant and versatile method for the preparation of substituted thiazoles. This enduring legacy is a testament to its reliability, broad substrate scope, and the continued importance of the thiazole scaffold in medicinal chemistry. Thiazole rings are privileged structures found in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1] This technical guide provides an in-depth overview of the Hantzsch thiazole synthesis, including its mechanism, detailed experimental protocols, quantitative data for the synthesis of various substituted thiazoles, and its applications in drug discovery and development.

Core Principles: The Reaction Mechanism

The Hantzsch thiazole synthesis is fundamentally a condensation reaction between an α-halocarbonyl compound (such as an α-haloketone or α-haloaldehyde) and a thioamide or thiourea derivative.[1][2] The reaction proceeds through a multi-step pathway involving an initial S-alkylation, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][3]

The generally accepted mechanism involves the following key steps:

-

Nucleophilic Attack: The sulfur atom of the thioamide, being highly nucleophilic, attacks the electrophilic carbon of the α-halocarbonyl compound in an SN2 reaction, displacing the halide.[3]

-

Intermediate Formation: This initial attack forms a key intermediate.

-

Cyclization: An intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the former α-halocarbonyl moiety.[1] This step leads to the formation of a five-membered ring intermediate, a hydroxythiazoline.[4]

-

Dehydration: The hydroxythiazoline intermediate readily undergoes dehydration (loss of a water molecule) to yield the stable, aromatic thiazole ring.[1]

The aromaticity of the final thiazole product serves as a thermodynamic driving force for the reaction.[3]

Quantitative Data Presentation

The Hantzsch synthesis is known for its generally good to excellent yields across a wide range of substrates. The following tables summarize representative yields for the synthesis of various 2-amino and 2,4-disubstituted thiazoles under different reaction conditions.

Table 1: Synthesis of 2-Aminothiazole Derivatives

| α-Haloketone | Thio-component | Product | Reaction Conditions | Yield (%) | Reference |

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | Methanol, heat, 30 min | High | [1] |

| Substituted 2-Bromoacetophenones | Thiourea | Substituted 2-Aminothiazoles | Solvent-free, grinding | Good | [4] |

| 2-Bromo-4'-fluoroacetophenone | Substituted Thiosemicarbazones | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Ethanol, reflux, 4-5 h | 61-80 | [5] |

Table 2: Synthesis of 2,4-Disubstituted Thiazole Derivatives

| α-Haloketone | Thioamide | Product | Reaction Conditions | Yield (%) | Reference |

| Substituted Phenacyl Bromides | Substituted Thioamides | 2-Aryl/Alkyl-4-arylthiazoles | Absolute ethanol | Not specified | [6] |

| α-Chloroglycinates | Thiobenzamides | 2,4-Disubstituted-5-acylaminothiazoles | Catalyst-free | Moderate to Excellent | [2] |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehydes | Substituted Hantzsch Thiazole Derivatives | Ethanol/Water, SiW/SiO₂, heat or ultrasonic | 79-90 | [7] |

Table 3: Characterization Data for Selected 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles [5]

| Compound | R-group on Arylidene | M.p. (°C) | ¹H NMR (δ, ppm) - Thiazole H-5 | ¹H NMR (δ, ppm) - NH |

| 3a | H | 198-200 | 7.32 | 11.98 |

| 3b | 4-CH₃ | 210-212 | 7.28 | 11.90 |

| 3c | 4-OCH₃ | 202-204 | 7.25 | 11.83 |

| 3d | 4-Cl | 228-230 | 7.38 | 12.05 |

| 3e | 4-F | 218-220 | 7.35 | 12.01 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative substituted thiazoles via the Hantzsch reaction.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole[1]

This protocol describes a classic and straightforward synthesis of a 2-aminothiazole.

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

Deionized water

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

-

Add methanol and a stir bar to the vial.

-

Heat the mixture with stirring on a hot plate (approximately 100°C) for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix. This neutralizes the HBr salt of the product, causing it to precipitate.

-

Filter the mixture through a Büchner funnel.

-

Wash the filter cake with deionized water.

-

Spread the collected solid on a tared watch glass and allow it to air dry.

-

Once dry, determine the mass of the product and calculate the percent yield.

-

The product can be further characterized by melting point, TLC, and NMR spectroscopy.

Protocol 2: One-Pot, Multi-Component Synthesis of Substituted Hantzsch Thiazole Derivatives[7]

This protocol outlines a more modern, environmentally friendly approach to synthesizing a series of substituted thiazoles.

Materials:

-

3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

-

Thiourea (1 mmol)

-

Substituted benzaldehyde (1 mmol)

-

Silica-supported tungstosilicic acid (catalyst)

-

Ethanol/Water (1:1 v/v, 5 mL)

Procedure (Conventional Heating):

-

Combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the substituted benzaldehyde, and the silica-supported tungstosilicic acid catalyst in a round-bottom flask.

-

Add the ethanol/water solvent mixture.

-

Reflux the mixture with stirring at 65°C for 2-3.5 hours, monitoring the reaction progress by TLC.

-

Upon completion, filter the hot solution to recover the solid catalyst.

-

The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Procedure (Ultrasonic Irradiation):

-

Combine the reactants and catalyst in a suitable vessel as described for the conventional heating method.

-

Subject the mixture to ultrasonic irradiation at room temperature for 1.5-2 hours, monitoring the reaction progress by TLC.

-

Workup of the reaction mixture is performed as described for the conventional heating method.

Mandatory Visualizations

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Hantzsch thiazole synthesis, from reaction setup to product characterization.

Applications in Drug Development

The Hantzsch thiazole synthesis is a valuable tool in the arsenal of medicinal chemists for the construction of novel drug candidates. The thiazole moiety is a key component of numerous approved drugs and biologically active agents. For instance, the anti-inflammatory drug Fanetizole and the core of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam contain a thiazole ring that can be constructed using Hantzsch-type methodologies.[1][8] The ability to readily introduce a wide range of substituents at various positions on the thiazole ring allows for the fine-tuning of physicochemical properties and biological activity, a critical aspect of the drug discovery and optimization process. The development of one-pot and multi-component variations of the Hantzsch synthesis further enhances its utility by enabling the rapid generation of libraries of diverse thiazole derivatives for high-throughput screening.[7]

Conclusion

The Hantzsch thiazole synthesis has remained a prominent and powerful method for the synthesis of substituted thiazoles for over a century. Its operational simplicity, broad applicability, and the medicinal importance of its products ensure its continued relevance in both academic research and the pharmaceutical industry. The ongoing development of more environmentally benign and efficient modifications, such as solvent-free and microwave-assisted protocols, further solidifies the Hantzsch reaction as a key strategy for the synthesis of this important class of heterocyclic compounds. This guide provides researchers and drug development professionals with a comprehensive overview and practical methodologies to effectively utilize this venerable reaction in their synthetic endeavors.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. youtube.com [youtube.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Thiazole-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of thiazole-4-carboxylic acid in various biological matrices. The protocols are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Thiazole-4-carboxylic acid is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate quantification of this analyte is crucial for various applications, including metabolic studies and as a potential biomarker. This document outlines validated methods to ensure reliable and reproducible results.

Analytical Methods Overview

Several chromatographic techniques are suitable for the quantification of thiazole-4-carboxylic acid and its derivatives. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for relatively high concentration samples. Derivatization is often required to enhance UV absorbance.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex biological matrices like plasma and urine.[1][2][3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds. Derivatization is necessary to increase the volatility of thiazole-4-carboxylic acid.[4]

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for the quantification of thiazole-4-carboxylic acid and related compounds.

| Method | Analyte | Matrix | Linearity Range | LOQ | Reference |

| GC-MS | 1,3-thiazinane-4-carboxylic acid | Urine | 1–50 µmol L⁻¹ | 1 µmol L⁻¹ | [4] |

| HPLC-UV | 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA) | Plasma | 1–100 µmol/L | 1 µmol/L | [5] |

| HPLC-MS/MS | 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA) | Plasma | 0.25-10 µmol/L | 0.25 µmol/L | [3][6] |

| HPLC | 2-thioxothiazolidine-4-carboxylic acid (TTCA) | Urine | 0.03-10.00 mg/L | 0.027 mg/L | [7] |

Experimental Workflows and Protocols

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of thiazole-4-carboxylic acid from biological samples.

References

- 1. Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. | Sigma-Aldrich [sigmaaldrich.com]

- 3. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Study on determination of 2-thioxothiazolidine-4-carboxylic Acid in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of PI3K/mTOR Dual Inhibitors Based on Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of thiazole derivatives as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR). The aberrant activation of the PI3K/AKT/mTOR signaling pathway is a critical factor in the development and progression of many human cancers, making dual inhibition of PI3K and mTOR a promising therapeutic strategy.[1][2] Thiazole-based compounds have emerged as a versatile scaffold for the design of potent and selective kinase inhibitors.[3][4]

Data Presentation: In Vitro Activity of Thiazole-Based PI3K/mTOR Inhibitors

The following tables summarize the in vitro inhibitory activities of representative thiazole derivatives against PI3Kα and mTOR, as well as their anti-proliferative effects on various cancer cell lines.

Table 1: Kinase Inhibitory Activity of Selected Thiazole Derivatives

| Compound ID | PI3Kα IC50 (µM) | mTOR IC50 (µM) | Reference Compound (PI3Kα) | Reference Compound (mTOR) |

| 3b | 0.086 ± 0.005 | 0.221 ± 0.014 | Alpelisib | Dactolisib |

| 3e | >10 | >10 | Alpelisib | Dactolisib |

| 6a | 0.131 | 0.719 | LY294002 (0.038 µM) | Rapamycin (0.396 µM) |

| 2a | 0.174 | 1.388 | LY294002 (0.038 µM) | Rapamycin (0.396 µM) |

| 6b | - | 1.449 | - | Rapamycin (0.396 µM) |

| 2b | - | 2.957 | - | Rapamycin (0.396 µM) |

Data compiled from multiple sources.[1][3]

Table 2: Anti-Proliferative Activity of Selected Thiazole Derivatives

| Compound ID | Cell Line | Cancer Type | GI50 (µM) or % Growth Inhibition |

| 3b | Panel of 60 | Various | Mean GI > 60% at 10 µM |

| 3e | Leukemia | Leukemia | Potent Activity |

| 6a | MCF-7 | Breast Cancer | IC50 = 6.4 µM |

| 6b | MCF-7 | Breast Cancer | IC50 = 11.2 µM |

Data compiled from multiple sources.[1][3]

Mandatory Visualizations

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition by Thiazole Derivatives.

Caption: Experimental Workflow for Thiazole-Based PI3K/mTOR Inhibitor Development.

Experimental Protocols

General Synthesis of 2-Aminothiazole Derivatives

This protocol outlines a general method for the synthesis of a 2-aminothiazole core structure, which can be further derivatized.[5]

Materials:

-

α-Bromo ketone derivative

-

Substituted thiourea

-

Ethanol

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the α-bromo ketone (1 equivalent) and the substituted thiourea (1.1 equivalents) in ethanol.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.